Cas no 32099-65-3 (N-(4-Anilinophenyl)maleimide)

N-(4-Anilinophenyl)maleimide is a specialized organic compound featuring a maleimide functional group linked to a diphenylamine structure. This configuration imparts reactivity toward thiol groups, making it valuable for applications in polymer chemistry, bioconjugation, and materials science. The compound’s maleimide moiety enables efficient Michael addition reactions with sulfhydryl-containing molecules, facilitating stable covalent bonding. Its aromatic amine component contributes to enhanced solubility in organic solvents and potential electronic properties. N-(4-Anilinophenyl)maleimide is particularly useful in the synthesis of functionalized polymers, crosslinking agents, and as an intermediate in pharmaceuticals or advanced materials. Its stability and selective reactivity make it a versatile building block for tailored chemical modifications.
N-(4-Anilinophenyl)maleimide structure
N-(4-Anilinophenyl)maleimide structure
Product Name:N-(4-Anilinophenyl)maleimide
CAS No:32099-65-3
MF:C16H12N2O2
MW:264.278683662415
CID:317310
PubChem ID:236794
Update Time:2025-06-08

N-(4-Anilinophenyl)maleimide Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2,5-dione,1-[4-(phenylamino)phenyl]-
    • N-(4-ANILINOPHENYL)MALEIMIDE
    • 1H-Pyrrole-2,5-dione,1-[4-(phenylaMino)phenyl]
    • Antioxidant MC
    • MC (antioxidant)
    • N-(p-Anilinophenyl)maleimide
    • N-[p-(Phenylamino)phenyl]maleimide
    • NSC 39744
    • MC
    • N-(p-Anilinophenyl) maleimide
    • SCHEMBL571682
    • 1-(4-Anilinophenyl)-1H-pyrrole-2,5-dione
    • CHEMBL1699032
    • n-(4-anilinophenyl) maleimide
    • NSC-39744
    • 1-(4-(Phenylamino)phenyl)-1H-pyrrole-2,5-dione
    • AKOS016025561
    • MLS002608179
    • MFCD00210235
    • DTXSID40953980
    • HMS3082A05
    • SMR001526930
    • 1-(4-anilinophenyl)pyrrole-2,5-dione
    • 32099-65-3
    • NSC39744
    • N-(4-Anilinophenyl)maleimide
    • Inchi: 1S/C16H12N2O2/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-11,17H
    • InChI Key: KPNYFXUDBVQRNK-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(N1C1C=CC(=CC=1)NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 264.09000
  • Monoisotopic Mass: 264.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 49.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.346±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 161-163 ºC
  • Solubility: Almost insoluble (0.015 g/l) (25 º C),
  • PSA: 49.41000
  • LogP: 2.99760
  • Solubility: Not determined

N-(4-Anilinophenyl)maleimide Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(4-Anilinophenyl)maleimide Pricemore >>

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Additional information on N-(4-Anilinophenyl)maleimide

Recent Advances in the Study of N-(4-Anilinophenyl)maleimide (CAS: 32099-65-3) in Chemical Biology and Pharmaceutical Research

N-(4-Anilinophenyl)maleimide (CAS: 32099-65-3) is a chemically synthesized compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its maleimide functional group and aniline moiety, has been explored for its reactivity and biological activity. Recent studies have focused on its role as a protein modifier, inhibitor, and potential therapeutic agent, making it a subject of intense investigation in the field.

One of the key areas of research involving N-(4-Anilinophenyl)maleimide is its ability to selectively modify cysteine residues in proteins. The maleimide group is highly reactive towards thiol groups, enabling the compound to form stable covalent bonds with cysteine residues. This property has been exploited in the development of targeted protein inhibitors and probes for studying protein function. Recent studies have demonstrated its efficacy in inhibiting specific enzymes, such as kinases and phosphatases, which are critical in various signaling pathways.

In addition to its role as a protein modifier, N-(4-Anilinophenyl)maleimide has been investigated for its potential therapeutic applications. Several studies have explored its anti-inflammatory and anti-cancer properties. For instance, research has shown that this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression. These findings suggest that N-(4-Anilinophenyl)maleimide could serve as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs.

Recent advancements in synthetic chemistry have also enabled the development of derivatives of N-(4-Anilinophenyl)maleimide with improved properties. For example, modifications to the aniline moiety have been shown to enhance the compound's selectivity and potency. These derivatives are being evaluated in preclinical studies to assess their potential as next-generation therapeutics. The ability to fine-tune the chemical structure of N-(4-Anilinophenyl)maleimide highlights its versatility and potential for further innovation.

Despite these promising developments, challenges remain in the clinical translation of N-(4-Anilinophenyl)maleimide and its derivatives. Issues such as off-target effects, pharmacokinetics, and toxicity need to be addressed to ensure their safety and efficacy in humans. Ongoing research is focused on optimizing the compound's properties and identifying suitable delivery systems to overcome these hurdles. Collaborative efforts between chemists, biologists, and pharmacologists are essential to advance this field.

In conclusion, N-(4-Anilinophenyl)maleimide (CAS: 32099-65-3) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique reactivity and biological activity make it a valuable tool for studying protein function and developing novel therapeutics. Continued research and innovation in this area are expected to yield significant breakthroughs in the coming years, further solidifying its importance in the field.

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